molecular formula C10H11N3O2 B13703057 Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate

Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate

Cat. No.: B13703057
M. Wt: 205.21 g/mol
InChI Key: XSCBOOZWWVJVPV-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the reaction of 2-methylimidazo[1,2-A]pyridine with appropriate reagents under controlled conditions to introduce the amino and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve solvent- and catalyst-free synthesis methods, which are more environmentally friendly and cost-effective . These methods often utilize high temperatures and pressures to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-6-9(11)13-5-7(10(14)15-2)3-4-8(13)12-6/h3-5H,11H2,1-2H3

InChI Key

XSCBOOZWWVJVPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)C(=O)OC)N

Origin of Product

United States

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